Home > Products > Screening Compounds P124058 > N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine - 2548990-57-2

N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Catalog Number: EVT-6584468
CAS Number: 2548990-57-2
Molecular Formula: C21H24F3N3O3
Molecular Weight: 423.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This series encompasses four compounds derived from the antimalarial drug mefloquine. Each derivative features a quinoline core with two trifluoromethyl substituents and a perhydro-1,3-oxazolo[3,4-a]pyridine ring system linked by a phenyl group. The phenyl group can be unsubstituted (X = H) or bear a nitro group at the ortho, meta, or para position (X = 2-O2N, 3-O2N, 4-O2N). The study focuses on the crystal structures of these compounds, analyzing their conformations and intermolecular interactions. []

2. SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine] []

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. Its structure comprises an imidazo[4,5-c]pyridine core linked to an aminofurazan ring and a 3-aminopyrrolidine group. The study investigates the effects of SB-772077-B on the pulmonary vascular bed and its potential for treating monocrotaline-induced pulmonary hypertension in rats. []

3. Compound 56 [N-({3-[(3-Ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine] []

Compound Description: Compound 56 is a brain-penetrant, selective, and high-affinity orexin-1 receptor (OX1R) antagonist. Its structure consists of a trifluoromethyl-substituted pyrimidine ring connected to a 3-azabicyclo[4.1.0]heptane system via an amide bond. The azabicycloheptane moiety is further substituted with a 3-ethoxy-6-methylpyridin-2-yl group. The study demonstrates that Compound 56 effectively blocks OX1Rs in the rat brain and attenuates stress-induced hyperarousal without hypnotic effects. []

4. Lubeluzole [(RS)-1-(3,4-difluorophenoxy)-3-(piperidin-1-yl)propan-2-ol] [, ]

Compound Description: Lubeluzole is a neuroprotectant drug that acts on various targets, including voltage-gated sodium channels. It comprises a phenoxy-propanolamine moiety reminiscent of propranolol and a benzothiazole moiety similar to riluzole. Studies have explored the molecular interactions between lubeluzole and sodium channels, highlighting its remarkable use-dependent blocking ability. [, ]

5. N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine (SoRI-20040), N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine (SoRI-20041), and [4-amino-6-[(diphenylmethyl)amino]-5-nitro-2-pyridinyl]carbamic acid ethyl ester (SoRI-2827) []

Compound Description: These three compounds represent novel allosteric modulators of the dopamine transporter (DAT). SoRI-20040 and SoRI-20041 are characterized by a quinazolinamine core structure with variations in the length of the diphenylethyl/propyl substituent. SoRI-2827 features a nitro-substituted pyridine ring linked to an ethyl carbamate group and a diphenylmethylamine moiety. The study highlights their ability to partially inhibit dopamine uptake and modulate amphetamine-induced dopamine release. []

6. 6-Methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a) []

Compound Description: Compound 5a is a potent and orally bioavailable RORγt inverse agonist. It features a triazolopyridine core linked to a nicotinamide group and a piperidine moiety substituted with a trifluoromethyl-containing butanoyl group. The research demonstrates that Compound 5a effectively inhibits IL-17A production both in vitro and in vivo, offering potential as a therapeutic agent for psoriasis. []

7. N-(diphenylmethyl)-2-phenyl-4-quinazolinamine (SoRI-9804) []

Compound Description: SoRI-9804 is a known allosteric modulator of the dopamine transporter. Its structure comprises a quinazolinamine core linked to a diphenylmethyl and a phenyl substituent. The study focuses on its ability to partially inhibit amphetamine-induced dopamine release and its interaction with the dopamine transporter. []

8. [4-amino-6-[(diphenylmethyl)amino]-5-nitro-2-pyridinyl]carbamic acid ethyl ester (SoRI-6238), 4-(2-[bis(4-fluorophenyl)methoxy]ethyl)-1-(2-trifluoromethyl-benzyl)-piperidine (TB-1-099) []

Compound Description: SoRI-6238 and TB-1-099 are identified as partial inhibitors and allosteric modulators of the 5-hydroxytryptamine transporter. SoRI-6238 features a nitro-substituted pyridine ring linked to an ethyl carbamate and a diphenylmethylamine group. TB-1-099 incorporates a piperidine ring linked to a trifluoromethyl-substituted benzyl group and a bis(4-fluorophenyl)methoxy substituent. These compounds are referenced in a study focusing on the identification of novel allosteric modulators of the dopamine transporter. []

Properties

CAS Number

2548990-57-2

Product Name

N-[1-(3,4-dimethoxybenzoyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine

IUPAC Name

(3,4-dimethoxyphenyl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone

Molecular Formula

C21H24F3N3O3

Molecular Weight

423.4 g/mol

InChI

InChI=1S/C21H24F3N3O3/c1-26(19-16(21(22,23)24)7-4-10-25-19)15-6-5-11-27(13-15)20(28)14-8-9-17(29-2)18(12-14)30-3/h4,7-10,12,15H,5-6,11,13H2,1-3H3

InChI Key

BQSJCAQYJKNPJW-UHFFFAOYSA-N

SMILES

CN(C1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)OC)C3=C(C=CC=N3)C(F)(F)F

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2=CC(=C(C=C2)OC)OC)C3=C(C=CC=N3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.